5-amino-N-(4-methylphenyl)-2-morpholin-4-ylbenzamide
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Overview
Description
5-amino-N-(4-methylphenyl)-2-morpholin-4-ylbenzamide is a compound that belongs to the class of benzamides It features a benzamide core with an amino group at the 5-position, a 4-methylphenyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-methylphenyl)-2-morpholin-4-ylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 5-amino-2-chlorobenzamide with 4-methylphenylamine under suitable conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced by reacting the intermediate product with morpholine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(4-methylphenyl)-2-morpholin-4-ylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-amino-N-(4-methylphenyl)-2-morpholin-4-ylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of benzamide derivatives with biological targets.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-amino-N-(4-methylphenyl)-2-morpholin-4-ylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
5-amino-N-phenyl-2-morpholin-4-ylbenzamide: Similar structure but lacks the 4-methyl group.
5-amino-N-(4-chlorophenyl)-2-morpholin-4-ylbenzamide: Similar structure but has a chlorine atom instead of a methyl group.
5-amino-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzamide: Similar structure but has a methoxy group instead of a methyl group.
Uniqueness
5-amino-N-(4-methylphenyl)-2-morpholin-4-ylbenzamide is unique due to the presence of the 4-methyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-amino-N-(4-methylphenyl)-2-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13-2-5-15(6-3-13)20-18(22)16-12-14(19)4-7-17(16)21-8-10-23-11-9-21/h2-7,12H,8-11,19H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUBTQIFCYCPIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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